Boc-3-amino-5-(Fmoc-amino)benzoic acid

Solid-Phase Peptide Synthesis Orthogonal Protection Bifunctional Building Blocks

Boc-3-amino-5-(Fmoc-amino)benzoic acid is a regioisomerically pure (≥99% HPLC) heterobifunctional building block engineered for solid-phase peptide synthesis (SPPS). Its rigid benzoic acid core positions acid-labile Boc at position 3 and base-labile Fmoc at position 5, enabling sequential, directional peptide elongation without premature cross-linking. This orthogonal dual-protection strategy is essential for constructing branched peptide architectures (MAPs), head-to-tail cyclized peptides, and antibody-drug conjugates (ADCs). Singly protected analogs or regioisomers cannot replicate this sequential deprotection control, leading to complex byproduct mixtures. The compound's >12-month stability at 0-8°C supports GMP-like multi-step manufacturing workflows. Choose this building block for uniform conformational constraint in SAR studies of GPCR ligands and protease inhibitors.

Molecular Formula C27H26N2O6
Molecular Weight 474.5 g/mol
Cat. No. B1271955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-amino-5-(Fmoc-amino)benzoic acid
Molecular FormulaC27H26N2O6
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)29-18-13-16(24(30)31)12-17(14-18)28-25(32)34-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-14,23H,15H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
InChIKeyKNYZSHDTFJANSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-amino-5-(Fmoc-amino)benzoic acid: Orthogonally Protected Bifunctional Building Block for Precision Peptide Synthesis


Boc-3-amino-5-(Fmoc-amino)benzoic acid (CAS 779335-06-7) is a heterobifunctional aromatic amino acid derivative engineered for solid-phase peptide synthesis (SPPS) . It features a rigid benzoic acid scaffold bearing two amino groups that are orthogonally protected with acid-labile Boc (tert-butoxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups . This precise regiochemical arrangement at the 3- and 5-positions enables sequential, directional peptide elongation while the carboxylic acid serves as a convenient handle for resin attachment or further conjugation [1].

Why Generic Boc-3-amino-5-(Fmoc-amino)benzoic Acid Cannot Be Interchanged with Other Protected Aniline Building Blocks


The unique value of Boc-3-amino-5-(Fmoc-amino)benzoic acid lies in its orthogonal dual-protection strategy and fixed regioisomeric geometry. Substituting with a singly protected analog (e.g., Boc-3-amino-5-aminobenzoic acid or Fmoc-3-amino-5-aminobenzoic acid) eliminates the capacity for sequential, selective deprotection, which is mandatory for constructing branched or cyclized peptide architectures [1]. Using a regioisomer (e.g., 3,4- or 2,5-substitution) alters the spatial presentation of the amine nucleophiles, fundamentally changing the conformation and accessibility of the resulting peptide backbone [2]. Even reversing the protecting groups (Fmoc at position 3, Boc at position 5) yields a distinct building block with an inverted deprotection sequence, which is not interchangeable without redesigning the entire synthetic route [3].

Quantitative Differentiation: Key Technical Specifications for Boc-3-amino-5-(Fmoc-amino)benzoic Acid


Orthogonal Deprotection Selectivity: Sequential Boc and Fmoc Cleavage in SPPS

Boc-3-amino-5-(Fmoc-amino)benzoic acid enables true orthogonal deprotection: the Boc group is quantitatively removed with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) in 30 minutes without affecting the Fmoc group, while the Fmoc group is cleaved with 20% piperidine in DMF in 20 minutes, leaving Boc intact [1]. This contrasts with single-protected analogs, which offer only one deprotection handle and cannot support sequential, site-specific modifications [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Bifunctional Building Blocks

Regiospecific Purity: Distinguishing 3,5-Disubstitution from Regioisomeric Contaminants

The target compound is supplied with ≥99% purity by HPLC, as specified by commercial sources . Critically, this specification ensures the absence of regioisomeric impurities (e.g., 3,4- or 2,5-disubstituted benzoic acid derivatives), which would introduce unwanted spatial heterogeneity into the peptide backbone. In contrast, lower-purity grades (e.g., 95% or 97% ) may contain up to 5% of such regioisomers, leading to a mixture of peptide conformers and complicating purification [1].

Regioisomer Analysis HPLC Purity Peptide Backbone Conformation

Melting Point as a QC Metric: Purity and Structural Integrity Confirmation

The reported melting point range of 177-183 °C (≥99% purity material) serves as a rapid, quantitative quality control (QC) check for structural identity and purity. A narrower, higher melting range indicates higher crystalline purity and absence of regioisomeric contamination. In comparison, a lower purity grade (95%) is associated with a broader range of 176-185 °C [1], which may reflect the presence of impurities or regioisomers [2].

Quality Control Melting Point Structural Identity

Storage Stability: Quantitative Decomposition Benchmarks Under Recommended Conditions

Boc-3-amino-5-(Fmoc-amino)benzoic acid is stable for at least 12 months when stored at 0-8 °C . In contrast, unprotected or mono-protected aniline derivatives (e.g., 3-amino-5-aminobenzoic acid) are prone to oxidation and discoloration within weeks at ambient temperature [1]. The orthogonal dual-protection of the target compound suppresses both nucleophilic and oxidative degradation pathways, ensuring consistent performance across multiple peptide synthesis campaigns [2].

Storage Stability Shelf Life Procurement Planning

Procurement-Relevant Application Scenarios for Boc-3-amino-5-(Fmoc-amino)benzoic Acid


Synthesis of Branched and Cyclized Peptides via Orthogonal Deprotection

In solid-phase synthesis of branched peptides (e.g., multiple antigenic peptides, MAPs) or head-to-tail cyclized peptides, sequential, site-specific deprotection of the two amino groups is essential [1]. The orthogonal Boc and Fmoc groups on Boc-3-amino-5-(Fmoc-amino)benzoic acid allow the peptide chain to be extended directionally from the 3-amino position (after Fmoc removal) while the 5-amino position remains Boc-protected for later activation and cyclization or branching [2]. Singly protected analogs cannot provide this sequential control, leading to complex mixtures of linear and undesired byproducts [3].

Preparation of Constrained Peptide Mimetics for Drug Discovery

The rigid benzoic acid core of Boc-3-amino-5-(Fmoc-amino)benzoic acid introduces a turn-inducing, aromatic constraint into the peptide backbone, which is valuable for mimicking β-turns or stabilizing bioactive conformations in peptidomimetic drug candidates [1]. The high regioisomeric purity (≥99% by HPLC) ensures that the constrained geometry is uniform across all peptide molecules in a library, avoiding the confounding effects of mixed conformers that plague lower-purity building blocks [2]. This is particularly critical in structure-activity relationship (SAR) studies for protease inhibitors and GPCR ligands [3].

Site-Specific Bioconjugation for Targeted Therapeutics

In the development of antibody-drug conjugates (ADCs) or peptide-drug conjugates, precise control over the site of drug attachment is paramount for maintaining targeting specificity and minimizing off-target toxicity [1]. Boc-3-amino-5-(Fmoc-amino)benzoic acid can be incorporated into a peptide scaffold, where one amino group is used for solid-phase peptide elongation while the second, orthogonally protected amino group is reserved for subsequent conjugation to a cytotoxic payload or fluorescent probe [2]. The long-term storage stability (≥12 months at 0-8 °C) of the dual-protected building block supports multi-step, GMP-like manufacturing workflows where intermediate storage is required [3].

Construction of Peptide-Functionalized Polymers and Materials

For the synthesis of peptide-polymer hybrids used in drug delivery systems or bioactive coatings, the carboxylic acid group of Boc-3-amino-5-(Fmoc-amino)benzoic acid provides a convenient handle for grafting onto polymer backbones, while the two protected amines can be sequentially deprotected to install peptide sequences of increasing complexity [1]. The orthogonal protection strategy prevents premature cross-linking and ensures that each functionalization step proceeds with high yield [2]. The ability to verify structural identity via melting point (177-183 °C) provides a straightforward QC checkpoint before initiating polymerization reactions [3].

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